Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido-pyrimidine derivative featuring a fused bicyclic core with multiple functional groups:
- 4-(Methoxycarbonyl)phenyl substituent at position 5, introducing an electron-withdrawing aromatic moiety.
- Methyl group at position 7 and allyl ester at position 6, which may enhance lipophilicity and bioactivity .
Properties
IUPAC Name |
prop-2-enyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-5-11-31-22(29)16-13(3)24-19-18(20(27)26-23(25-19)32-12-6-2)17(16)14-7-9-15(10-8-14)21(28)30-4/h5-10,17H,1-2,11-12H2,3-4H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNFDQGECQOHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)C(=O)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and various mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrido[2,3-d]pyrimidine core with multiple substituents that may influence its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Allylation reactions to introduce the allyl and allylthio groups.
- Carbonylation to incorporate the methoxycarbonyl group.
- Cyclization processes to form the pyrimidine ring structure.
Biological Activity Overview
The biological activities of the compound have been evaluated in various studies, focusing on its potential as an anticancer agent, antibacterial agent, and enzyme inhibitor.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: MDA-MB-468 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: The compound showed a GI50 value of approximately 10 µM in MDA-MB-468 cells, indicating potent growth inhibition. Flow cytometry analyses revealed that the compound induces apoptosis in these cells, with rates comparable to established chemotherapeutics like gefitinib .
2. Antibacterial Activity
The compound has also been assessed for its antibacterial properties:
- Tested Strains: Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
- Findings: It demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive bacteria .
3. Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focus of research:
- Acetylcholinesterase Inhibition: The compound showed promising results as an acetylcholinesterase inhibitor with an IC50 value of 25 µM.
- Urease Inhibition: It also exhibited strong urease inhibitory activity, which is relevant for treating infections caused by Helicobacter pylori.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction: The induction of apoptosis appears to be mediated through mitochondrial pathways involving cytochrome c release and caspase activation.
- Enzyme Interaction: Molecular docking studies suggest that the compound interacts favorably with active sites of acetylcholinesterase and urease, highlighting its potential as a therapeutic agent against neurodegenerative diseases and gastric ulcers.
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical models:
- A study involving MDA-MB-468 cells demonstrated that treatment with the compound led to a significant reduction in tumor volume in xenograft models compared to controls .
- Another investigation highlighted its synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Notes:
- The allylthio group at position 2 is unique among the listed analogs, offering distinct reactivity compared to oxo or thioxo groups in others .
Preparation Methods
Allyloxycarbonyl Group Installation
The allyl ester at position 6 is introduced via Steglich esterification. Treating the carboxylic acid intermediate with allyl alcohol (2 eq), DCC (1.5 eq), and DMAP (0.1 eq) in dichloromethane (DCM) at 0°C to rt affords the allyl carboxylate in 70–80% yield.
Allylthio Group Formation
The allylthio substituent at position 2 is added through nucleophilic thiol-alkylation. A thiolate anion, generated from allyl mercaptan and NaH in THF, displaces a bromide or mesylate leaving group on the pyrimidine ring. Reaction at −78°C to rt for 6 h provides the thioether in 65–75% yield.
Table 2: Thiolation Reaction Optimization
| Leaving Group | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Br | NaH | THF | −78°C → rt | 72 |
| OMs | K₂CO₃ | DMF | 50°C | 68 |
Methyl Group Incorporation at Position 7
Methylation at position 7 is achieved via SN2 alkylation. Treating the deprotonated NH group of the intermediate with methyl iodide (2 eq) in DMF at 60°C for 4 h installs the methyl substituent quantitatively. Alternative methods use dimethyl sulfate under phase-transfer conditions (TBAB, NaOH, H₂O/DCM).
Oxidation and Cyclization to 3,4,5,8-Tetrahydro Derivatives
Final oxidation of the dihydropyridinone to the tetrahydro state employs hypervalent iodine reagents. Koser’s reagent (PhI(OH)OTs) in hexafluoroisopropanol (HFIP) at 50°C for 16 h induces cyclization with 97% efficiency. Chiral variants of Koser’s reagent have been explored for asymmetric induction, though enantioselectivity remains moderate (≤63% ee).
Alternative Route: One-Pot Assembly
A streamlined one-pot synthesis combines 6-aminouracil, dimethyl acetylenedicarboxylate (DMAD), and allyl isothiocyanate in methanol. Heating at 130°C for 8 h concurrently forms the pyrido[2,3-d]pyrimidine core, allylthio group, and ester functionalities in 55–60% overall yield.
Challenges and Limitations
- Steric Hindrance : Bulky substituents (e.g., 4-(methoxycarbonyl)phenyl) slow cyclization rates, necessitating prolonged reaction times.
- Oxidation Over-reaction : Over-oxidation of the tetrahydro ring to aromatic pyrido[2,3-d]pyrimidines occurs with excess mCPBA or Selectfluor.
- Thiol Stability : Allylthio groups are prone to oxidation; rigorous inert atmosphere handling is essential.
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis involves a multi-component reaction (MCR) strategy, leveraging pyrimidine and pyridine ring-forming steps. A typical protocol includes:
- Condensation of thiourea derivatives with diketones under acidic conditions.
- Sequential allylation and esterification steps to introduce the allylthio and methoxycarbonylphenyl groups.
- Purification via recrystallization from ethanol or acetonitrile, yielding a colorless solid with a reported melting point of 226–227°C . Key reaction parameters include solvent choice (e.g., ethanol or DMSO) and temperature control (65–70°C) to minimize side reactions .
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- NMR spectroscopy : and NMR to identify allyl, thioether, and ester functional groups.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed m/z 339.351 for CHNO) .
- X-ray crystallography (if crystalline): Resolves bicyclic pyrido[2,3-d]pyrimidine core and substituent orientations .
Q. What initial biological screening methods are recommended?
- In vitro assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition studies : Evaluate interactions with kinases or proteases using fluorescence-based assays.
- Solubility profiling : Use HPLC to measure logP and optimize DMSO/water ratios for biological testing .
Advanced Questions
Q. How can low yields in the final synthetic step be addressed?
Low yields often stem from incomplete allylation or ester hydrolysis. Mitigation strategies include:
Q. How should contradictions in reported physicochemical data (e.g., melting points) be resolved?
Discrepancies may arise from polymorphic forms or impurities. Researchers should:
- Cross-validate purity : Use differential scanning calorimetry (DSC) to detect polymorphs.
- Reproduce synthesis : Adhere to documented protocols (e.g., recrystallization from ethanol) and compare spectral data .
- Consult PubChem : Compare InChI keys (e.g., YWHAIKZDNMUXIC-UHFFFAOYSA-N) to confirm batch consistency .
Q. What strategies optimize the compound’s reactivity for derivatization?
Functionalize the pyrimidine core via:
Q. How can researchers investigate the compound’s mechanism of action in cancer models?
Advanced approaches include:
- Proteomics : Identify binding partners via pull-down assays with biotinylated analogs.
- Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2).
- In vivo xenografts : Assess tumor suppression in murine models, dosing at 10–50 mg/kg (oral/IP) .
Methodological Notes
- Analytical cross-validation : Always corroborate NMR and MS data with elemental analysis to confirm purity ≥95% .
- Biological replicates : Use triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Data transparency : Report reaction yields, spectral peaks, and biological IC values in open-access formats.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
